molecular formula C13H27N3 B13157461 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine

2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine

Cat. No.: B13157461
M. Wt: 225.37 g/mol
InChI Key: RYSGNUOKTYSMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes two piperidine rings connected by an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of 2-methylpiperidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperidine rings is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines. Substitution reactions result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar structure but differs in the position of the methyl group.

    2-(4-Methyl-1-piperidinyl)ethanamine: Another related compound with a different substitution pattern on the piperidine ring.

Uniqueness

2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine is unique due to its specific arrangement of piperidine rings and the ethanamine chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

2-[4-(2-methylpiperidin-1-yl)piperidin-1-yl]ethanamine

InChI

InChI=1S/C13H27N3/c1-12-4-2-3-8-16(12)13-5-9-15(10-6-13)11-7-14/h12-13H,2-11,14H2,1H3

InChI Key

RYSGNUOKTYSMND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2CCN(CC2)CCN

Origin of Product

United States

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